![molecular formula C18H13BrN2O5 B5500964 4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5500964.png)

4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

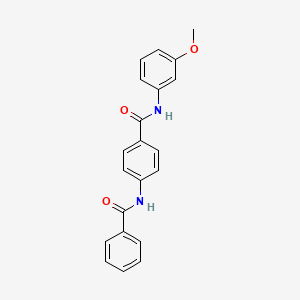

4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid is a compound of interest in chemical research. Its synthesis, molecular structure, chemical reactions, and properties are pivotal in understanding its applications and behavior in various contexts.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the synthesis of 4-bromo-2-(5,6-dinitro-1H-benzo[d]imidazol-2-yl)phenol involves reactions of 5-bromosalicylaldehyde and 4,5-dinitro-1,2-diaminephenylene under different conditions, demonstrating the complexity and precision required in synthesizing such compounds (Sun Ducheng, 2012).

Molecular Structure Analysis

The molecular structure of compounds like 4-({4-bromo-2-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid is often complex. For example, the structure of 4-[((E)-1-{2-hydroxy-5-[(E)-2-(aryl)-1-diazenyl]phenyl}methylidene)amino]benzoic acid was confirmed using NMR and IR spectroscopic techniques, highlighting the detailed analysis required to understand these molecules (T. Baul et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving such compounds can be intricate. As an example, the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid through bromination, diazo, and hydrolysis reactions illustrates the complexity of chemical reactions and properties associated with these compounds (Feng Yu-chuan, 2012).

Physical Properties Analysis

The physical properties of such compounds are often determined through various spectroscopic and analytical techniques. For instance, the study of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid provides insight into the physical properties of similar compounds (P. A. Suchetan et al., 2016).

Aplicaciones Científicas De Investigación

Bioactive Phenyl Ether Derivatives

- Research on bioactive phenyl ether derivatives from the marine-derived fungus Aspergillus carneus has identified compounds with strong antioxidant activities. These include phenyl ether derivatives like 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, which exhibited significant antioxidant potential, demonstrating the potential of these compounds in various applications, including possibly pharmaceuticals and food preservation (Xu et al., 2017).

Synthesis and Applications in Chemistry

- A study on the synthesis of 2, 4, 6-Tribromo-3-hydroxybenzoic acid, a structurally related compound, outlined its use as a sensitive reactive alternative in enzymatic methods for the determination of phenol, highlighting its importance in chemical analysis and synthesis (Feng Yu-chuan, 2012).

Environmental Applications

- In environmental science, research on the treatment of certain herbicides using membrane bioreactor technology has shown the effectiveness of this approach in breaking down toxic phenoxyacetic and benzoic acid herbicides, suggesting potential environmental remediation applications (Ghoshdastidar & Tong, 2013).

Photodynamic Therapy in Cancer Treatment

- The synthesis and characterization of zinc phthalocyanine derivatives, including those with benzoic acid groups, have been studied for their potential in photodynamic therapy for cancer treatment. These compounds exhibited good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).

Antioxidant and Enzyme Inhibitory Actions

- Novel antioxidant bromophenols synthesized from benzoic acids have been shown to possess powerful antioxidant activities and inhibitory actions against certain metabolic enzymes. This highlights their potential in medical and biochemical research (Öztaşkın et al., 2017).

Enzymatic Oxidative Polymerization

- Research on the enzymatic oxidative polymerization of para-imine functionalized phenol derivatives, including benzoic acid derivatives, has contributed to advancements in polymer chemistry. This study has implications for developing new materials with specific properties (Kumbul et al., 2015).

Structural and Biological Properties

- The structural elucidation of benzamide derivatives, including benzoic acid compounds, has provided insights into their biological and pharmacological properties. These properties include antioxidant, anti-inflammatory, anticancer, and neuroprotective actions, which are significant for human health (Oliveira et al., 2018).

Propiedades

IUPAC Name |

4-[[4-bromo-2-[(E)-(2,5-dioxoimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BrN2O5/c19-13-5-6-15(12(7-13)8-14-16(22)21-18(25)20-14)26-9-10-1-3-11(4-2-10)17(23)24/h1-8H,9H2,(H,23,24)(H2,20,21,22,25)/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVWNLRXGXIUNV-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=O)N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=O)N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BrN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-({4-bromo-2-[(2,5-dioxotetrahydro-4H-imidazol-4-yliden)methyl]phenoxy}methyl)benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-fluoro-N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5500882.png)

![4-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B5500887.png)

![1-(4-chlorophenyl)-3-{[3-(1-hydroxyethyl)phenyl]amino}-2-propen-1-one](/img/structure/B5500895.png)

![methyl 4-{[2-[(2-chlorobenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5500906.png)

![ethyl 3-[(2-thienylsulfonyl)amino]benzoate](/img/structure/B5500914.png)

![6-ethyl-3-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-1,5-dimethyl-2(1H)-pyridinone](/img/structure/B5500931.png)

![4-[2-(3-bromo-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5500970.png)

![2-(2-chloro-6-ethoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5500975.png)

![3-[2-(4-fluorophenyl)ethyl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5500991.png)